molecular formula C6H10Br2O2 B2432180 4-Bromobutyl 2-bromoacetate CAS No. 180386-87-2

4-Bromobutyl 2-bromoacetate

Cat. No.: B2432180
CAS No.: 180386-87-2
M. Wt: 273.952
InChI Key: RGAGIIBZSLWICB-UHFFFAOYSA-N
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Description

4-Bromobutyl 2-bromoacetate is an organic compound with the molecular formula C6H10Br2O2. It is a brominated ester that finds applications in various chemical reactions and synthesis processes. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

4-Bromobutyl 2-bromoacetate (4BBBA) is primarily used as a reagent in cross-coupling reactions . Its primary targets are the molecules involved in these reactions, such as boronic acids and other organic compounds .

Mode of Action

4BBBA interacts with its targets through a process known as cross-coupling. This involves the exchange of a halide (in this case, bromide) with another group on the target molecule . The result is a new compound with a different set of properties.

Biochemical Pathways

The exact biochemical pathways affected by 4BBBA depend on the specific targets it interacts with. It’s known that it plays a role in the synthesis of esters . This suggests that it may affect pathways related to ester metabolism.

Result of Action

The primary result of 4BBBA’s action is the formation of new compounds through cross-coupling reactions . These new compounds can have a wide range of properties and uses, depending on the specific targets involved in the reaction.

Action Environment

The action of 4BBBA can be influenced by various environmental factors. For example, the efficiency of cross-coupling reactions can be affected by the temperature, the presence of a catalyst, and the concentration of the reactants . Additionally, the stability of 4BBBA may be influenced by factors such as light, heat, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyl 2-bromoacetate can be synthesized through the reaction of 4-bromobutyric acid with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyl 2-bromoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Formation of alkenes.

    Cross-Coupling Reactions: Formation of biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

4-Bromobutyl 2-bromoacetate is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    4-Bromobutyl acetate: Similar in structure but lacks the second bromine atom, making it less reactive in certain reactions.

    Bromoacetic acid: Contains a single bromine atom and is often used as a reagent in the synthesis of esters and other derivatives.

    4-Bromobutyric acid: A precursor in the synthesis of 4-Bromobutyl 2-bromoacetate, containing a single bromine atom.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse chemical transformations compared to its mono-brominated counterparts .

Properties

IUPAC Name

4-bromobutyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c7-3-1-2-4-10-6(9)5-8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAGIIBZSLWICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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